molecular formula C17H14ClN3O3 B2680308 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 478042-37-4

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2680308
CAS RN: 478042-37-4
M. Wt: 343.77
InChI Key: XFTWSYYGXNXWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring attached to a chlorophenyl group and a methoxyphenyl group . The exact structure could not be retrieved from the available search results.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has focused on the synthesis and characterization of oxadiazole derivatives, including compounds related to "2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide." These compounds are synthesized through various chemical reactions involving aromatic acids, esters, hydrazides, and thiols, under specific conditions using catalysts like N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013). The structural determination is achieved through spectroscopic methods, including (1)H-NMR, IR, and mass spectrometry, providing a comprehensive understanding of their chemical properties.

Biological Activities

The synthesized oxadiazole derivatives exhibit a range of biological activities. Some studies have focused on evaluating these compounds for their antimicrobial and antifungal properties. For example, certain derivatives have shown activity against a variety of pathogens, including bacteria, mycobacteria, and fungi, highlighting their potential as antimicrobial agents (Krátký et al., 2017). Additionally, these compounds have been assessed for their enzyme inhibition capabilities, such as against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their potential use in addressing diseases related to enzyme dysfunction (Rehman et al., 2013).

Pharmacological Evaluation

Further pharmacological evaluations of these compounds have been conducted, including their potential anticancer activities. Certain derivatives have been synthesized and screened against various cancer cell lines to assess their cytotoxicity, revealing promising leads for anticancer drug development (Vinayak et al., 2014). This research underscores the versatility of oxadiazole derivatives in contributing to the development of new therapeutic agents.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-6-13(7-9-14)19-15(22)10-16-20-17(21-24-16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWSYYGXNXWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.